molecular formula C7H13N3 B1607079 1-(1-ethyl-1H-pyrazol-4-yl)-N-methylmethanamine CAS No. 1002651-68-4

1-(1-ethyl-1H-pyrazol-4-yl)-N-methylmethanamine

Cat. No.: B1607079
CAS No.: 1002651-68-4
M. Wt: 139.2 g/mol
InChI Key: LNLBAJDAQVQFBD-UHFFFAOYSA-N
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Description

The compound “1-(1-ethyl-1H-pyrazol-4-yl)-N-methylmethanamine” is a derivative of pyrazole, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry due to their diverse biological activities .

Scientific Research Applications

Antipsychotic Potential

A compound closely related to 1-(1-ethyl-1H-pyrazol-4-yl)-N-methylmethanamine, identified in a study, exhibited antipsychotic-like effects in behavioral animal tests without interacting with dopamine receptors, unlike traditional antipsychotics. This unique mechanism suggests potential applications in developing new antipsychotic medications with possibly fewer side effects related to dopamine receptor antagonism. The research highlighted the synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, exploring hydroxy and imine functionalities as replacements for amino and ketone groups, aiming to maintain activity while reducing toxicity (Wise et al., 1987).

Coordination Chemistry

N,N-bis((1H-pyrazol-1-yl)methyl) derivatives, including structures similar to this compound, have been synthesized and assessed for their ability to form Co(II) chloride complexes. These complexes were studied for their potential as monomeric four-coordinated and five-coordinated complexes, displaying diverse geometries and indicating applications in materials science, particularly in the design of novel coordination compounds with specific magnetic, optical, or catalytic properties (Choi et al., 2015).

Anticancer and Antimicrobial Properties

Pyrazole derivatives have been synthesized and evaluated for their bioactivities, including antitumor, antifungal, and antibacterial effects. The study of hydroxymethyl pyrazole derivatives revealed significant biological activities, underscoring the therapeutic potential of pyrazole-based compounds in treating various cancers and infections. This research provides a foundation for further exploration of this compound and related compounds in pharmaceutical development (Titi et al., 2020).

Antimicrobial and Anticancer Agents

Additional studies on pyrazole derivatives, including structures akin to this compound, have identified compounds with potent antimicrobial and anticancer activities. These findings highlight the versatility of pyrazole compounds in medicinal chemistry, offering promising leads for new drug development against microbial infections and cancer (Hafez et al., 2016).

Mechanism of Action

Without specific biological or pharmacological data, it’s difficult to predict the exact mechanism of action of this compound. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer activities .

Properties

IUPAC Name

1-(1-ethylpyrazol-4-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-3-10-6-7(4-8-2)5-9-10/h5-6,8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLBAJDAQVQFBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350062
Record name 1-(1-Ethyl-1H-pyrazol-4-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002651-68-4
Record name 1-Ethyl-N-methyl-1H-pyrazole-4-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1002651-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Ethyl-1H-pyrazol-4-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(1-ethyl-1H-pyrazol-4-yl)methyl](methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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